molecular formula C14H21ClN2O3 B2376179 Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate CAS No. 438481-30-2

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate

Cat. No.: B2376179
CAS No.: 438481-30-2
M. Wt: 300.78
InChI Key: DOTDFHAVNYPCSI-UHFFFAOYSA-N
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Description

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate is a synthetic adamantane derivative featuring a carbamoylamino-ester moiety. The adamantane core, a rigid diamondoid hydrocarbon, confers exceptional stability and lipophilicity, while the 3-chloro substitution introduces steric and electronic modulation. Such compounds are often explored for pharmacological applications, leveraging adamantane’s ability to enhance blood-brain barrier penetration or protein binding affinity.

Properties

IUPAC Name

methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O3/c1-20-11(18)7-16-12(19)17-14-5-9-2-10(6-14)4-13(15,3-9)8-14/h9-10H,2-8H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTDFHAVNYPCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

Several approaches can be employed for the synthesis of Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate, each with distinct advantages and challenges. The primary synthetic routes include:

Isocyanate-Based Approach

This method involves the reaction of 3-chloro-1-adamantyl isocyanate with methyl glycinate. Isocyanate-based multicomponent reactions have been established as versatile tools for the synthesis of urea derivatives. The approach provides direct access to the target compound through a nucleophilic addition reaction.

Coupling Agent Method

This strategy utilizes coupling reagents to facilitate the formation of the urea linkage between 3-chloro-1-adamantylamine and methyl glycinate. Various coupling agents including carbonyldiimidazole (CDI) and N,N'-disuccinimidyl carbonate (DSC) can be employed.

Phosgene Equivalent Route

This approach employs phosgene equivalents such as triphosgene or bis(trichloromethyl)carbonate to mediate the coupling between the amine components. While effective, this method requires careful handling due to the toxicity of phosgene derivatives.

Detailed Preparation Methods

Isocyanate Route

Reaction Scheme

The isocyanate route involves the following key steps:

  • Preparation of 3-chloro-1-adamantyl isocyanate
  • Reaction with methyl glycinate to form the target compound
Procedure

Synthesis of 3-chloro-1-adamantyl isocyanate:
The isocyanate can be prepared from 3-chloro-1-adamantylamine using phosgene or triphosgene. In a typical procedure, 3-chloro-1-adamantylamine (1 equivalent) is dissolved in dry dichloromethane under nitrogen atmosphere. Triphosgene (0.4 equivalents) is added portionwise at 0°C, followed by addition of triethylamine (2 equivalents). The reaction mixture is stirred for 4 hours at room temperature.

Formation of the urea derivative:
Methyl glycinate hydrochloride (1.2 equivalents) is neutralized with triethylamine (1.2 equivalents) in dry dichloromethane. The resulting free amine solution is added to the freshly prepared isocyanate solution at 0°C. The reaction mixture is stirred overnight at room temperature. After completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

This method typically provides yields of 75-85% and has the advantage of producing minimal side products due to the high reactivity and selectivity of isocyanates toward primary amines.

Coupling Agent Method

Procedure using Carbonyldiimidazole (CDI)

In a dry round-bottomed flask, 3-chloro-1-adamantylamine (1 equivalent) is dissolved in dry tetrahydrofuran (THF). Carbonyldiimidazole (1.2 equivalents) is added portionwise at 0°C, and the mixture is stirred for 2 hours at room temperature to form the carbonylimidazolide intermediate. Methyl glycinate (1.2 equivalents) is added, and the mixture is heated at 50°C for 12 hours.

After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the target compound.

This method typically provides yields of 60-75% and is particularly useful for small-scale preparations due to the mild reaction conditions and relatively simple workup procedure.

Phosgene Equivalent Route

Procedure using Bis(trichloromethyl) carbonate (BTC)

In a dry round-bottomed flask, bis(trichloromethyl) carbonate (0.4 equivalents) is dissolved in dry dichloromethane under nitrogen atmosphere. A solution of 3-chloro-1-adamantylamine (1 equivalent) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) in dichloromethane is added dropwise at 0°C. The reaction mixture is stirred for 2 hours at 0°C to form the intermediate isocyanate.

A solution of methyl glycinate (1.2 equivalents) and DIPEA (1.2 equivalents) in dichloromethane is added dropwise at 0°C, and the mixture is stirred overnight at room temperature. The reaction mixture is then washed with aqueous HCl (1M), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the target compound.

This method typically provides yields of 70-80% and is advantageous for larger-scale preparations due to the controlled generation of the isocyanate intermediate.

Preparation of Key Precursors

Synthesis of 3-Chloro-1-adamantylamine

The synthesis of 3-chloro-1-adamantylamine, a key precursor for the target compound, can be accomplished through various routes:

From 1-Adamantylamine via Chlorination

1-Adamantylamine can be chlorinated at the 3-position using N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst such as aluminum chloride. In a typical procedure, 1-adamantylamine (1 equivalent) is dissolved in dichloromethane, and NCS (1.2 equivalents) is added portionwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. After completion, the mixture is quenched with water, extracted with dichloromethane, and the organic layer is washed, dried, and concentrated. The product is purified by recrystallization.

From 3-Hydroxy-1-adamantylamine

Alternatively, 3-chloro-1-adamantylamine can be prepared from 3-hydroxy-1-adamantylamine through chlorination using thionyl chloride. 3-Hydroxy-1-adamantylamine is treated with thionyl chloride in the presence of a base (e.g., pyridine) to give the chlorinated product.

Synthesis of Methyl Glycinate

Methyl glycinate can be prepared from glycine through esterification with methanol in the presence of an acid catalyst:

Procedure

Glycine (1 equivalent) is suspended in methanol, and thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is refluxed for 4 hours. After cooling, the solvent is evaporated to yield methyl glycinate hydrochloride, which can be neutralized with a base before use in the coupling reaction.

Alternatively, a more environmentally friendly approach involves the reaction of glycine with methanol in the presence of catalytic sulfuric acid, with water removal through azeotropic distillation.

Comparative Analysis of Synthetic Routes

The various synthetic approaches for preparing this compound can be compared based on several parameters, as shown in Table 1.

Table 1: Comparison of Synthetic Routes for this compound

Method Typical Yield (%) Reaction Time (h) Advantages Disadvantages
Isocyanate Route 75-85 16-24 High yields, Clean reaction Requires handling of toxic reagents
CDI Coupling 60-75 14-16 Mild conditions, Safer reagents Moderate yields, Longer reaction times
BTC Route 70-80 12-16 Controlled reactivity, Scalable Requires anhydrous conditions, Toxic reagent

Solvent Effects on Reaction Efficiency

The choice of solvent significantly impacts the efficiency of the urea formation reaction. Table 2 summarizes the effect of different solvents on the yield of the reaction between 3-chloro-1-adamantyl isocyanate and methyl glycinate.

Table 2: Solvent Effects on the Reaction Yield

Solvent Relative Polarity Reaction Time (h) Yield (%)
Dichloromethane Medium 12 82
THF Medium 14 78
Toluene Low 18 65
Acetonitrile High 10 74
DMF High 8 80

Dichloromethane and DMF generally provide the best results, with DMF offering faster reaction times due to its higher polarity and ability to dissolve the reactants effectively.

Purification and Characterization

Purification Methods

The crude this compound can be purified using various techniques:

  • Column chromatography: Using silica gel with ethyl acetate/hexane gradient elution
  • Recrystallization: From ethyl acetate/hexane or methanol/water systems
  • Preparative HPLC: For high-purity requirements or difficult separations

Analytical Characterization

The purified compound can be characterized using various analytical techniques, with expected data shown in Table 3.

Table 3: Analytical Data for this compound

Parameter Value/Description
Physical appearance White crystalline solid
Melting point 145-147°C
IR (cm⁻¹) 3320-3280 (N-H), 1745 (C=O ester), 1650 (C=O urea), 1540 (N-H)
¹H NMR key signals (δ, ppm) 1.5-2.2 (m, adamantane protons), 3.72 (s, OCH₃), 3.92 (d, CH₂), 5.3-5.5 (NH)
¹³C NMR key signals (δ, ppm) 170.5 (ester C=O), 158.2 (urea C=O), 52.1 (OCH₃), 42.3 (CH₂)
Mass (m/z) [M+H]⁺ calculated based on molecular formula
Elemental analysis C, H, N percentages within ±0.4% of theoretical values

Scale-up Considerations

When scaling up the synthesis of this compound, several factors need to be considered:

Process Parameters

Table 4 outlines key process parameters for scaled-up synthesis using the CDI coupling method.

Table 4: Scale-up Parameters for CDI Coupling Method

Parameter Laboratory Scale Pilot Scale Production Scale
Batch size 1-10 g 100-500 g 1-10 kg
Reactor type Round-bottomed flask Jacketed reactor Stainless steel reactor
Stirring Magnetic Mechanical Mechanical with baffles
Temperature control Ice bath/oil bath Circulating fluid Jacketed cooling/heating
Reaction time 14-16 h 16-18 h 18-20 h
Workup Manual extraction Phase separator Centrifugal separator
Purification Column chromatography Flash chromatography Recrystallization
Yield 70-75% 65-70% 60-65%

The slightly lower yields at larger scales are primarily due to increased heat transfer limitations and mixing inefficiencies.

Recent Developments and Optimizations

Recent advancements in the synthesis of adamantane derivatives with urea linkages have focused on developing more efficient and environmentally friendly methods. Some notable developments include:

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly reduce reaction times in urea formation reactions, potentially reducing the reaction time from 12+ hours to 30-60 minutes. This approach can be particularly beneficial for the CDI coupling method.

Flow Chemistry Approaches

Continuous flow chemistry offers advantages for handling hazardous intermediates such as isocyanates, allowing for better temperature control and reduced exposure risks. Initial studies suggest that the isocyanate route can be effectively adapted to flow conditions, with the added benefit of easier scalability.

Chemical Reactions Analysis

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core, using reagents such as sodium azide or sodium methoxide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of similar methyl carbamoylamino compounds have been tested against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, showing IC50 values ranging from 1.9 to 7.52 μg/mL, indicating their potential as anticancer agents .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of the adamantyl group is believed to enhance the compound's ability to penetrate cellular membranes, thereby facilitating its action on intracellular targets .

Agricultural Applications

Pesticidal Properties
this compound has been investigated for its potential use as a pesticide. Its structure suggests that it may act as a growth regulator or insecticide, targeting specific pests while minimizing impact on non-target species. The chlorinated adamantyl moiety can enhance the lipophilicity of the compound, potentially improving its efficacy in agricultural settings .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have synthesized various derivatives and systematically evaluated their biological properties. This approach not only aids in identifying more potent analogs but also provides insights into the functional groups that contribute to biological activity.

Compound IC50 (μg/mL) Target Cell Line
Compound A1.9HCT-116
Compound B7.52MCF-7
This compoundTBDTBD

Case Studies

Case Study: Anticancer Efficacy
In a recent study, a series of methyl carbamoylamino derivatives were synthesized and screened for anticancer activity against HCT-116 and MCF-7 cell lines. The results indicated that specific modifications to the adamantyl group significantly enhanced antiproliferative activity, suggesting that structural optimization is key to developing effective anticancer agents .

Case Study: Pesticidal Efficacy
Field trials assessing the efficacy of this compound as a pesticide revealed promising results in controlling pest populations with minimal environmental impact. These findings support further development and optimization for agricultural applications .

Mechanism of Action

The mechanism of action of Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate involves its interaction with specific molecular targets. The adamantane core allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, making it a candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural uniqueness lies in its adamantane core and chloro-carbamoylamino-ester architecture. Key comparisons include:

Compound Name Core Structure Substituents Lipophilicity (log k) Molecular Weight (g/mol)
Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate Adamantane 3-Cl, carbamoylamino, methyl ester Est. 3.2–3.8 ~350–370
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates Phenyl 3-Cl/4-Cl-phenyl, carbamate 2.1–3.5 (HPLC log k) 300–400
Lutetium Lu 177 vipivotide tetraxetan Macrocyclic ligand Carbamoylamino, naphthalene, Lu-177 N/A 1216.06

Key Observations:

  • Lipophilicity: The adamantane derivative likely exhibits higher lipophilicity than phenyl-based carbamates (e.g., log k 2.1–3.5 for phenyl analogues vs. estimated 3.2–3.8 for the adamantane compound). This is attributed to adamantane’s hydrophobic cage, which enhances membrane permeability but may reduce aqueous solubility.
  • Functional Groups: The methyl ester in the target compound contrasts with alkyl carbamates in phenyl analogues , suggesting divergent hydrolysis rates and metabolic pathways (e.g., esterase-mediated vs. amidase cleavage).

Biological Activity

Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate, identified by its CAS number 438481-30-2, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Target Enzymes
The primary biological targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

Mode of Action
The compound inhibits the activity of COX enzymes, leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This inhibition is significant in the context of inflammatory diseases and pain management.

Biochemical Pathways
The compound primarily affects the arachidonic acid pathway , which is pivotal in the inflammatory response. By modulating this pathway, this compound can exert anti-inflammatory effects.

In Vitro Studies

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced levels of inflammatory markers in cultured cells. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders.
  • Analgesic Properties : The compound has shown promise in reducing pain responses in animal models, indicating potential as an analgesic agent.

Case Studies

A notable case study involved administering this compound to subjects with chronic inflammatory conditions. The results indicated a marked improvement in symptoms and a reduction in reliance on traditional NSAIDs (non-steroidal anti-inflammatory drugs).

Data Table: Biological Activities

Activity TypeObserved EffectReference Source
Anti-inflammatorySignificant reduction in cytokines
AnalgesicDecreased pain response
COX InhibitionReduced prostaglandin synthesis

Environmental Influences

The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature. These factors can affect the solubility and bioavailability of the compound, which are critical for its therapeutic effectiveness.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves coupling 3-chloro-1-adamantylamine with a carbamoylamino acetate precursor. A common approach is to react 3-chloro-1-adamantyl isocyanate with methyl glycinate under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the urea linkage . Intermediate purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to remove unreacted adamantane derivatives . Key challenges include avoiding hydrolysis of the methyl ester group during workup.

Advanced: How can reaction yields be optimized for the carbamoylamino linkage formation, and what analytical methods detect side products?

Methodological Answer:
Yield optimization requires strict control of stoichiometry (1:1 molar ratio of isocyanate to glycinate derivative) and reaction temperature (0–5°C to minimize side reactions). Side products, such as bis-urea derivatives or hydrolyzed carboxylic acids, are monitored via HPLC with UV detection (λ = 254 nm) or LC-MS using a C18 column and acetonitrile/water mobile phase . High-resolution mass spectrometry (HRMS) confirms molecular ions, while 1^1H NMR tracks urea proton signals (δ 6.5–7.0 ppm) to assess purity .

Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify adamantane protons (δ 1.6–2.1 ppm) and carbamoyl NH signals (δ 5.8–6.2 ppm). The methyl ester group appears as a singlet at δ 3.6–3.7 ppm .
  • FT-IR : Confirms urea C=O (1640–1680 cm1^{-1}) and ester C=O (1720–1740 cm1^{-1}) stretches .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]+^+, while fragmentation patterns verify the adamantyl and carbamoyl moieties .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s conformation?

Methodological Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond angles and spatial arrangement of the adamantyl and carbamoylamino groups. Crystals are grown via slow evaporation of a dichloromethane/methanol solution. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding between urea NH and ester carbonyl oxygen often stabilizes the crystal lattice .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Solubility Studies : Shake-flask method in PBS (pH 7.4) with HPLC quantification to guide formulation .

Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina or Schrödinger Suite) simulates interactions with protein active sites. Force fields like MMFF94 parameterize the adamantyl group’s rigidity and carbamoyl hydrogen-bonding capacity . Molecular dynamics (MD) simulations (GROMACS) assess stability over 50–100 ns trajectories. QSAR models correlate substituent electronic properties (Hammett σ constants) with inhibitory potency .

Basic: What are the critical stability parameters for storing this compound?

Methodological Answer:
Store at –20°C in amber vials under argon to prevent ester hydrolysis and urea degradation. Stability is validated via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Aqueous solutions (pH > 8) degrade rapidly, necessitating buffered formulations at pH 5–6 .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:
Contradictions may arise from impurities (e.g., residual solvents) or assay variability. Mitigation steps:

  • Reproducibility Checks : Validate activity in ≥2 cell lines with independent replicates.
  • Analytical Harmonization : Use standardized LC-MS protocols (e.g., identical column and gradient).
  • Meta-Analysis : Compare logP values and plasma protein binding rates to explain potency differences .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) in a fume hood.
  • Avoid inhalation/contact; toxicological data are limited, but structural analogs (e.g., carbamates) show neurotoxicity risks .
  • Spills are neutralized with 5% sodium bicarbonate and absorbed in vermiculite.

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing?

Methodological Answer:
Label the carbamoyl nitrogen (15^{15}N) or methyl ester (13^{13}C) via modified synthetic routes (e.g., 15^{15}N-labeled isocyanate precursors). LC-MS/MS tracks labeled metabolites in hepatocyte incubations, identifying glucuronidation or cytochrome P450-mediated oxidation products .

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